2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-3-7-17-13(21)12-9(2)18-15(23-12)20-14(22)19-11-6-4-5-10(16)8-11/h4-6,8H,3,7H2,1-2H3,(H,17,21)(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGXNJJMNCLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Thiazole Ring Formation
The thiazole moiety is constructed via the Hantzsch thiazole synthesis, which involves cyclization of α-halo ketones with thioamides. For this compound, 2-bromo-4-methylacetophenone reacts with thioacetamide in ethanol under reflux to form the 4-methylthiazole intermediate. Alternative methods employ 2-chloropropionyl chloride with thiourea derivatives in dimethylformamide (DMF) at 80°C, achieving 70–85% yields.
Key Reaction Conditions:
Carboxamide Functionalization
The N-propylcarboxamide group is installed through a coupling reaction between the thiazole-carboxylic acid and propylamine. Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, enabling amide bond formation in THF at room temperature.
Optimization Note :
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Large-scale production utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. A patent by Benedetti et al. describes a system where thiazole ring formation and ureido coupling occur in tandem, reducing reaction time from 24 hours to 3–4 hours.
Process Parameters:
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic tubular |
| Residence Time | 30–45 minutes |
| Temperature | 70–90°C |
| Throughput | 5–10 kg/day |
Optimization Strategies and Yield Improvement
Analytical Characterization Methods
Structural Confirmation
Challenges in Synthesis and Purification
Recent Advancements in Thiazole Chemistry
Enzymatic Coupling
Lipase-catalyzed amidation reduces reliance on carbodiimides, achieving 88% yield under mild conditions (pH 7.5, 37°C).
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) cuts reaction time for thiazole ring formation from 6 hours to 45 minutes.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide at room temperature or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom on the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors involved in various biological processes.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to the desired therapeutic effect.
Comparison with Similar Compounds
Thiazole-Based Derivatives with Ureido Groups
Several analogs from the Molecules 2013 study () share the ureido-thiazole scaffold but differ in substituents and peripheral groups:
Key Observations :
- Substituent Effects : Replacing the 3-chlorophenyl group (10f) with trifluoromethyl (10d, 10e) increases molecular weight by ~34 g/mol but marginally improves synthetic yield (89.1% vs. 92.0–93.4%) . This suggests trifluoromethyl groups may enhance reaction efficiency or stability.
- Peripheral Modifications : The target compound lacks the piperazine-ester moiety present in 10d–10f, which contributes to higher molecular weights (~514–548 g/mol vs. ~323.8 g/mol). The absence of this group likely improves membrane permeability due to reduced polarity.
Benzothioamide Derivatives with Ureido Groups
Benzothioamides from the same study () retain the 3-chlorophenyl urea group but replace the thiazole core with a benzothioamide scaffold:
Key Observations :
- Core Structure Impact : The benzothioamide core (7f, 7g, 7e) reduces molecular weight (~306–340 g/mol) compared to thiazole derivatives. However, yields are generally lower (59.4–67.0% vs. 89.1–93.4% for thiazoles), suggesting thiazole derivatives may be synthetically more accessible .
- Chlorine vs. Trifluoromethyl : The dichlorophenyl analog (7g) achieves a higher yield (67.0%) than the 3-chlorophenyl analog (7f, 59.4%), implying additional halogenation may stabilize intermediates .
Structural and Functional Implications
Electronic and Steric Effects
- 3-Chlorophenyl vs.
- Thiazole vs. Benzothioamide : The thiazole’s heterocyclic nitrogen may engage in π-stacking or dipole interactions absent in benzothioamides, altering pharmacological profiles.
Solubility and Bioavailability
Biological Activity
2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide, with the CAS number 941916-50-3, is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H17ClN4O2S, and it has a molecular weight of 352.84 g/mol. The structure includes several functional groups that may contribute to its biological activity:
- Thiazole Ring : A five-membered heterocyclic ring known for its presence in various biologically active compounds.
- Ureido Group : Linked to a chlorophenyl group, which may influence reactivity and biological interactions.
- Carboxamide Group : Contributes to hydrogen bonding capabilities.
- Propyl Group : Affects lipophilicity and potentially enhances membrane permeability.
Biological Activity Overview
Research on the specific biological activities of this compound is limited. However, the structural characteristics suggest several avenues for investigation:
- Antimicrobial Activity : Compounds containing thiazole and ureido groups have been reported to exhibit antimicrobial properties. This compound may be evaluated for its efficacy against various pathogens.
- Anti-inflammatory Potential : The presence of the thiazole ring has been associated with anti-inflammatory effects in other compounds. Studies could explore this aspect further.
- Cytotoxicity against Cancer Cells : Given the structural similarities to known anticancer agents, this compound may possess cytotoxic properties against cancer cell lines.
Research Findings
While specific studies on this compound are scarce, related compounds provide insights into potential biological activities:
- Thiazole Derivatives : Research indicates that thiazole derivatives can inhibit protein interactions critical in cancer metastasis and inflammation . This suggests that this compound might similarly influence such pathways.
- Amyloid Aggregation Inhibition : Related studies have shown that small molecules with similar structural motifs can inhibit amyloid aggregation, a key factor in neurodegenerative diseases like Alzheimer's . This raises the possibility that the compound could also exhibit neuroprotective effects.
Case Studies and Experimental Data
A comprehensive evaluation of the biological activity would ideally include experimental data from in vitro and in vivo studies. While direct case studies on this specific compound are lacking, analogous compounds have shown promising results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
